2-Bromo-5-fluoroaniline hydrochloride
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Overview
Description
2-Bromo-5-fluoroaniline hydrochloride is an organic compound with the molecular formula C6H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-fluoroaniline hydrochloride typically involves the reduction of 2-bromo-5-fluoronitrobenzene. One common method includes the following steps :
Hydrogenation Reaction: 2-Bromo-5-fluoronitrobenzene is dissolved in methanol and subjected to hydrogenation in the presence of W-4 Raney nickel and a bromine inhibitor.
Filtration and Distillation: The reaction mixture is filtered under a nitrogen atmosphere, and the filtrate is subjected to vacuum distillation to remove methanol.
Crystallization: The resulting solution is washed with n-hexane and process water, then cooled to crystallize the product, which is filtered and dried to obtain 2-Bromo-5-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves continuous hydrogenation and crystallization steps, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine).
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-5-fluoroaniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes and labeling agents.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly antitumor agents.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroaniline hydrochloride involves its ability to undergo substitution and coupling reactions, which allows it to be incorporated into larger, biologically active molecules. Its molecular targets and pathways depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoroaniline
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoroaniline
Uniqueness
2-Bromo-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where these properties are advantageous .
Properties
IUPAC Name |
2-bromo-5-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSBQAGQAGDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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